molecular formula C7H16Cl2N2O B2745933 N-(oxolan-3-yl)azetidin-3-amine dihydrochloride CAS No. 2137851-79-5

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride

Cat. No.: B2745933
CAS No.: 2137851-79-5
M. Wt: 215.12
InChI Key: LHIYNQPQCRHRBU-UHFFFAOYSA-N
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Description

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a bicyclic amine derivative characterized by an azetidine (4-membered saturated nitrogen ring) substituted with an oxolane (tetrahydrofuran) moiety at the 3-position, isolated as a dihydrochloride salt. The compound’s molecular formula is C₇H₁₆Cl₂N₂O, with a molecular weight of 215.12 g/mol (estimated from structural analogs) .

The azetidine ring confers rigidity and high reactivity due to ring strain, while the oxolan-3-yl group enhances solubility in polar solvents. As a dihydrochloride salt, the compound is highly water-soluble, making it suitable for synthetic and pharmacological research.

Properties

IUPAC Name

N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-10-5-6(1)9-7-3-8-4-7;;/h6-9H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIYNQPQCRHRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and oxolanes, which can be further functionalized for specific applications.

Scientific Research Applications

Common Reactions

The compound can undergo various reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions yield different amine derivatives.
  • Substitution : Participates in nucleophilic substitution reactions to form various substituted derivatives.

Chemistry

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential applications in various fields.

Biology

Research indicates that this compound exhibits potential biological activity. It is studied for its interactions with biomolecules, which may lead to insights into enzyme interactions and protein binding mechanisms. These studies are crucial for understanding its role in biological systems and its potential therapeutic effects .

Medicine

Ongoing research is focused on exploring this compound as a pharmaceutical intermediate or active ingredient. Its unique combination of structural features may contribute to its efficacy against specific diseases, making it a candidate for drug development .

Industry

The compound may find applications in the development of new materials or as a catalyst in industrial processes. Its chemical properties could be harnessed for creating specialty chemicals that meet specific industrial needs.

Biological Evaluation

Several studies have evaluated the antiproliferative effects of compounds related to this compound against cancer cell lines such as A549, MCF-7, and HeLa. For instance, one study reported that certain derivatives exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
Compound 17lA5490.98 ± 0.08
Compound 17lMCF-71.05 ± 0.17
Compound 17lHeLa1.28 ± 0.25

This data suggests that modifications to the azetidine structure can enhance biological activity, indicating potential pathways for drug design .

Mechanism of Action

The mechanism of action of N-(oxolan-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
N-(oxolan-3-yl)azetidin-3-amine dihydrochloride C₇H₁₆Cl₂N₂O 215.12 - High solubility, azetidine ring strain, versatile reactivity
N-Methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride C₈H₁₈Cl₂N₂O 229.15 1403763-24-5 Methylation increases lipophilicity; retained water solubility
4-(Azetidin-3-yl)morpholine dihydrochloride C₇H₁₅Cl₂N₂O₂ 230.12 302355-79-9 Morpholine substituent enhances polarity; potential for hydrogen bonding
N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride C₁₀H₂₂Cl₂N₂O 257.20 2173052-65-6 Piperidine ring increases flexibility; altered steric profile
1-Benzhydrylazetidin-3-amine hydrochloride C₁₉H₁₉ClN₂ 310.82 1189735-08-7 Bulky benzhydryl group reduces solubility; stabilizes intermediates

Key Differences and Implications

Ring Size and Flexibility :

  • Azetidine (4-membered ring) : High ring strain increases reactivity in nucleophilic additions and cycloadditions .
  • Piperidine (6-membered ring) : Reduced strain enhances conformational flexibility, favoring binding interactions in medicinal chemistry .

Substituent Effects :

  • Oxolan-3-yl vs. Oxetan-3-yl : Oxolane (5-membered) offers better steric tolerance than oxetane (4-membered), influencing substrate binding in catalysis .
  • Methylation : The methyl group in N-Methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride improves lipid membrane permeability, critical for drug delivery .

Salt Form: Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than monohydrochlorides (e.g., 1-benzhydryl derivative), enabling use in aqueous-phase reactions .

Applications :

  • The target compound is a versatile building block in heterocyclic synthesis, enabling sp³-rich architectures .
  • Morpholine and piperidine analogs are preferred in drug discovery for their pharmacokinetic profiles .

Biological Activity

N-(oxolan-3-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound that combines azetidine and oxolane structures, making it a subject of interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16Cl2N2O, with a molecular weight of 215.12 g/mol. The compound features a unique arrangement of functional groups that may enhance its reactivity and biological properties.

PropertyValue
Molecular FormulaC8H16Cl2N2O
Molecular Weight215.12 g/mol
IUPAC NameThis compound
Structural FeaturesContains azetidine and oxolane rings

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, similar compounds have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antimicrobial Properties

Research indicates that azetidine derivatives, akin to this compound, possess significant antimicrobial activity. This has been attributed to their ability to interfere with bacterial growth and replication processes. For example, studies have demonstrated that certain azetidine-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Antiviral Potential

Emerging evidence suggests that compounds containing azetidine structures may also exhibit antiviral properties. For instance, related derivatives have been investigated for their efficacy against viral infections such as HIV. The structural characteristics of these compounds allow them to interact with viral enzymes, potentially inhibiting viral replication .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various azetidine derivatives found that compounds with oxolane substitutions displayed enhanced inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the oxolane ring significantly contributed to the observed biological activity.
  • Antiviral Activity : In vitro assays have shown that azetidine derivatives can inhibit HIV reverse transcriptase, an essential enzyme for viral replication. This suggests a potential role for this compound in developing antiviral therapies .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochlorideContains tetrahydrofuran instead of oxolaneEffective as an antimicrobial agent
1-AcetylazetidineAcetylated derivativeLimited antibacterial activity
N-Methyl-N-(oxetan-3-YL)azetidin-3-aminedihydrochlorideContains oxetan ringModerate biological activity

This comparison highlights how variations in ring structure influence the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for N-(oxolan-3-yl)azetidin-3-amine dihydrochloride to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route starts with coupling azetidine derivatives with oxolan-3-yl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or ethanol are used under controlled temperatures (20–25°C) to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography is critical. Yield optimization may require adjusting stoichiometric ratios or reaction time .

Q. How does the dihydrochloride form enhance the compound's solubility and stability for biological assays?

  • Methodological Answer : The dihydrochloride salt improves aqueous solubility due to ionic interactions, facilitating dissolution in polar solvents (e.g., water or PBS). Stability is enhanced by reducing hygroscopicity and preventing degradation under ambient conditions. Researchers should confirm solubility profiles using UV-Vis spectroscopy or HPLC and assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify azetidine and oxolane ring integration and substituent positions.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 229.15 for [M+H]+^+) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm.
    Cross-validation with elemental analysis ensures stoichiometric Cl^- content .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound's reactivity in different solvents?

  • Methodological Answer : Contradictions may arise from solvent polarity or protic/aprotic effects. Systematic studies should compare reaction kinetics (e.g., via 1^1H NMR monitoring) in solvents like DMSO (polar aprotic), ethanol (polar protic), and THF (non-polar). Control for trace moisture and oxygen. Statistical analysis (e.g., ANOVA) can identify significant solvent-dependent trends. Replicate experiments under inert atmospheres (N2_2/Ar) to isolate solvent-specific effects .

Q. What control experiments are essential when studying the compound's biological activity to ensure target specificity?

  • Methodological Answer :

  • Negative Controls : Use structurally similar but inactive analogs (e.g., oxolane-free azetidine derivatives) to rule off-target effects.
  • Knockout/Knockdown Models : Employ CRISPR/Cas9-edited cell lines lacking putative targets (e.g., enzymes/receptors).
  • Competitive Binding Assays : Co-administer known inhibitors (e.g., JAK inhibitors for kinase studies) to confirm competitive displacement via SPR or ITC.
  • Pharmacological Profiling : Screen against panels of related targets (e.g., GPCRs, kinases) to assess selectivity .

Q. What mechanisms explain the pharmacological contributions of the azetidine and oxolane moieties?

  • Methodological Answer :

  • Azetidine Ring : The strained 4-membered ring enhances binding entropy via pre-organization, favoring interactions with flat binding pockets (e.g., enzyme active sites). Computational docking (AutoDock Vina) and MD simulations can map conformational flexibility.
  • Oxolane Moiety : The oxygen atom in oxolane participates in hydrogen bonding with residues like Asp/Glu. Mutagenesis studies (e.g., alanine scanning) can validate key interactions.
  • Synergistic Effects : Free energy perturbation (FEP) calculations quantify cooperative contributions of both moieties to binding affinity .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards).
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335).
  • Storage : Keep in sealed containers under anhydrous conditions (desiccator) at 2–8°C.
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

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